Dihydrazine, oxalate Dihydrazine, oxalate
Brand Name: Vulcanchem
CAS No.: 7335-67-3
VCID: VC18427712
InChI: InChI=1S/C2H2O4.2H4N2/c3-1(4)2(5)6;2*1-2/h(H,3,4)(H,5,6);2*1-2H2
SMILES:
Molecular Formula: C2H10N4O4
Molecular Weight: 154.13 g/mol

Dihydrazine, oxalate

CAS No.: 7335-67-3

Cat. No.: VC18427712

Molecular Formula: C2H10N4O4

Molecular Weight: 154.13 g/mol

* For research use only. Not for human or veterinary use.

Dihydrazine, oxalate - 7335-67-3

Specification

CAS No. 7335-67-3
Molecular Formula C2H10N4O4
Molecular Weight 154.13 g/mol
IUPAC Name hydrazine;oxalic acid
Standard InChI InChI=1S/C2H2O4.2H4N2/c3-1(4)2(5)6;2*1-2/h(H,3,4)(H,5,6);2*1-2H2
Standard InChI Key ZCVPXUDPVQSOPJ-UHFFFAOYSA-N
Canonical SMILES C(=O)(C(=O)O)O.NN.NN

Introduction

Synthesis and Preparation

Reaction Conditions and Stoichiometry

The synthesis of dihydrazine oxalate involves reacting hydrazine hydrate and oxalic acid in a 2:1 molar ratio within a water-alcohol solvent mixture under ice-cooled conditions (0–5°C) . Elevated temperatures (>25°C) favor the formation of monohydrazinium oxalate (N₂H₅HC₂O₄), underscoring the thermal lability of the dihydrazinium form .

Table 1: Synthesis Parameters

ParameterValue/DescriptionSource
Molar ratio (N₂H₄:H₂C₂O₄)2:1
SolventWater-ethanol (1:1 v/v)
Temperature0–5°C
Yield85%
Melting Point147°C

Analytical Characterization

Elemental analysis confirms the composition:

  • Carbon: 15.35% (calculated: 15.58%)

  • Hydrogen: 6.28% (calculated: 6.54%)

  • Nitrogen: 36.40% (calculated: 36.36%) .
    Hydrazine content (41.0% experimental vs. 41.58% theoretical) is determined via volumetric titration with KIO₃ under Andrews’ conditions .

Molecular and Crystal Structure

Crystallographic Features

Single-crystal X-ray diffraction reveals a monoclinic lattice with space group P2₁/c. The oxalate anion resides on a crystallographic inversion center, rendering it perfectly planar . Key structural parameters include:

Table 2: Bond Lengths and Angles

ParameterValue (Å/°)Source
C–C bond1.550(3)
C–O bonds1.250(2)–1.260(2)
N–N bond (N₂H₅⁺)1.450(3)
O–C–C–O dihedral angle0° (planar)

Resonance in the Oxalate Anion

The equivalence of C–O bond lengths (1.25–1.26 Å) indicates resonance delocalization across the oxalate ion, which adopts a fully deprotonated C₂O₄²⁻ structure . This contrasts with monohydrazinium oxalate, where one proton remains on the oxalate group .

Spectroscopic and Thermal Properties

Infrared Spectroscopy

IR spectra show characteristic vibrations:

  • N–H stretches: 3200–3300 cm⁻¹ (hydrazinium cations) .

  • C=O stretches: 1680 cm⁻¹ (oxalate anion) .

  • N–N stretches: 990 cm⁻¹ .

Thermal Decomposition

Thermogravimetric analysis (TGA) reveals a two-stage decomposition:

  • 150–200°C: Loss of hydrazine molecules, forming N₂H₅HC₂O₄ .

  • 250–300°C: Complete decomposition to CO₂, H₂O, and N₂O .

Hydrogen Bonding Network and Crystal Packing

The crystal lattice is stabilized by an extensive network of N–H···O (2.85–3.10 Å) and N–H···N (3.15 Å) hydrogen bonds . Each oxalate anion interacts with six hydrazinium cations, while each cation bonds to three oxalate ions and one adjacent cation . This results in chains along the101 direction, cross-linked into a 3D framework .

Figure 1: Hydrogen Bonding Interactions
(Note: A schematic would illustrate oxalate chains linked via N₂H₅⁺ ions.)

Comparative Analysis with Related Hydrazinium Salts

Dihydrazine oxalate’s ability to form a stable diprotonated salt contrasts with malonic acid, which only yields monohydrazinium salts due to intramolecular hydrogen bonding in the hydrogenmalonate anion . Succinic acid analogs resemble oxalate, forming both mono- and dihydrazinium salts, as their larger size prevents stabilizing intramolecular interactions .

Table 3: Comparison of Hydrazinium Salts

AcidSalt Type FormedReasonSource
Oxalic(N₂H₅)₂C₂O₄, N₂H₅HC₂O₄Resonance stabilization of C₂O₄²⁻
MalonicN₂H₅(HOOC-CH₂-COO)Intramolecular H-bonding
Succinic(N₂H₅)₂C₄H₄O₄No intramolecular stabilization

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator